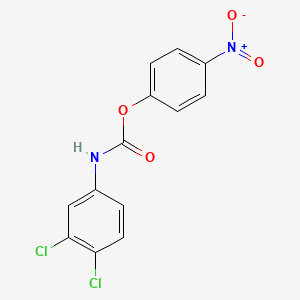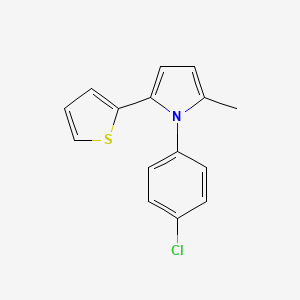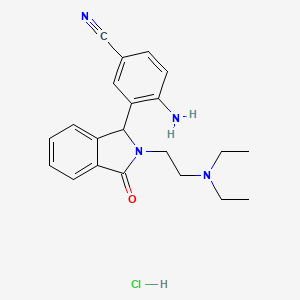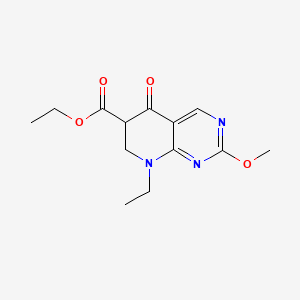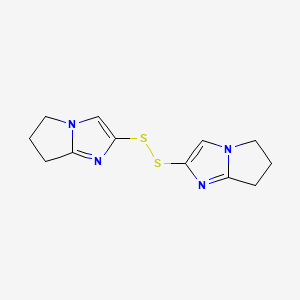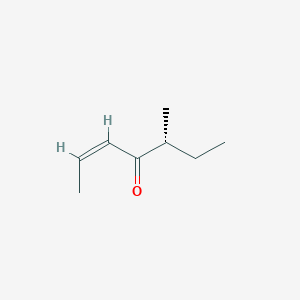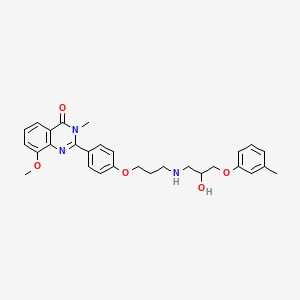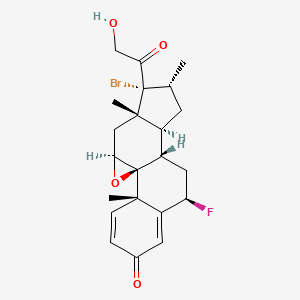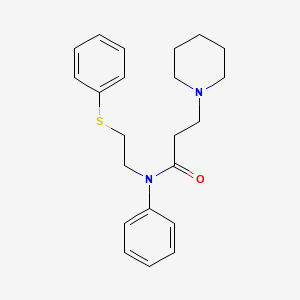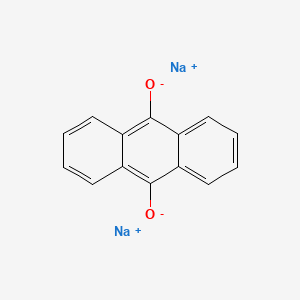
9,10-Anthracenediol, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenediol, disodium salt: is a chemical compound with the molecular formula C14H10Na2O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups at the 9 and 10 positions, which are deprotonated and bonded to sodium ions. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenediol, disodium salt typically involves the reduction of 9,10-anthraquinone followed by the introduction of sodium ions. One common method is the reduction of 9,10-anthraquinone using a reducing agent such as sodium borohydride in an alcohol solvent. The resulting 9,10-anthracenediol is then treated with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or other purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9,10-Anthracenediol, disodium salt can undergo oxidation to form 9,10-anthraquinone.
Reduction: The compound can be reduced back to its dihydro form using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 9,10-Anthraquinone
Reduction: 9,10-Dihydroanthracene
Substitution: Various substituted anthracene derivatives
Aplicaciones Científicas De Investigación
Chemistry: 9,10-Anthracenediol, disodium salt is used as a precursor in the synthesis of various organic compounds. Its unique photophysical properties make it useful in the study of photochemical reactions and as a fluorescent probe.
Biology: In biological research, this compound is used as a fluorescent marker to study cellular processes and molecular interactions. Its ability to generate singlet oxygen makes it useful in photodynamic therapy.
Medicine: The compound’s photophysical properties are exploited in medical imaging and diagnostic applications. It is also being investigated for its potential use in cancer treatment through photodynamic therapy.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenediol, disodium salt involves its ability to absorb light and generate reactive oxygen species, such as singlet oxygen. This property is utilized in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted cancer cells. The molecular targets and pathways involved include the interaction with cellular membranes and the generation of oxidative stress, leading to apoptosis.
Comparación Con Compuestos Similares
9,10-Anthraquinone: A related compound that can be oxidized from 9,10-Anthracenediol, disodium salt.
9,10-Dihydroanthracene: The reduced form of this compound.
Anthracene-9,10-dipropionic acid disodium salt: Another derivative with similar photophysical properties.
Uniqueness: this compound is unique due to its dual hydroxyl groups and the ability to form stable disodium salts. This gives it distinct photophysical properties and makes it highly useful in various scientific and industrial applications. Its ability to generate singlet oxygen sets it apart from other anthracene derivatives, making it valuable in photodynamic therapy and other photochemical applications.
Propiedades
Número CAS |
46492-07-3 |
|---|---|
Fórmula molecular |
C14H8Na2O2 |
Peso molecular |
254.19 g/mol |
Nombre IUPAC |
disodium;anthracene-9,10-diolate |
InChI |
InChI=1S/C14H10O2.2Na/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;;/h1-8,15-16H;;/q;2*+1/p-2 |
Clave InChI |
RMEKRPRYWRUTKH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



